4-Hydroxy-3-methoxypyridine-2-carboxylic acid
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Overview
Description
4-Hydroxy-3-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7NO4. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid can be synthesized through a one-pot method starting from 4,6-dibromo-3-hydroxypyridine carbonitrile. The reaction involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydroxy-3-methoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
- 4-Methoxy-3-hydroxy-pyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 3-hydroxy-4-methoxy-
Comparison: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-methoxy-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4(9)2-3-8-5(6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
MAFPVWVKTMKLTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC=CC1=O)C(=O)O |
Origin of Product |
United States |
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